molecular formula C30H35N3O2S2 B11978272 (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11978272
M. Wt: 533.8 g/mol
InChI Key: DGDNEMOFWNIMKU-OOAXWGSJSA-N
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Description

The compound (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. The key steps include the formation of the thiazolidinone ring and the introduction of the pyrazole and phenyl groups. Common reagents used in the synthesis include ethyl bromoacetate, thiourea, and various substituted benzaldehydes. The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone.

    Reduction: The double bond in the methylene group can be reduced to a single bond.

    Substitution: The phenyl and pyrazole groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfone derivative, while reduction of the methylene group would yield a saturated thiazolidinone.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one is studied for its potential antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacterial strains and reducing inflammation in cell-based assays.

Medicine

In medicine, this compound is being investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific cellular pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

What sets (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is the presence of the ethoxy and methyl groups on the phenyl ring. These substituents can influence the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in certain applications.

Properties

Molecular Formula

C30H35N3O2S2

Molecular Weight

533.8 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H35N3O2S2/c1-4-6-7-8-9-13-18-32-29(34)27(37-30(32)36)20-24-21-33(25-14-11-10-12-15-25)31-28(24)23-16-17-26(35-5-2)22(3)19-23/h10-12,14-17,19-21H,4-9,13,18H2,1-3H3/b27-20-

InChI Key

DGDNEMOFWNIMKU-OOAXWGSJSA-N

Isomeric SMILES

CCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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